molecular formula C19H16ClN3O2S B12210588 2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B12210588
M. Wt: 385.9 g/mol
InChI Key: SSQMSNXABFDREC-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine carboxamide family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chloro substituent, and a methoxyphenyl group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O2S

Molecular Weight

385.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3O2S/c1-25-15-9-7-14(8-10-15)22-18(24)17-16(20)11-21-19(23-17)26-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24)

InChI Key

SSQMSNXABFDREC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3

Origin of Product

United States

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